molecular formula C19H19NO5 B1390346 Fmoc-4-amino-3-hydroxybutanoic acid CAS No. 184763-08-4

Fmoc-4-amino-3-hydroxybutanoic acid

Cat. No.: B1390346
CAS No.: 184763-08-4
M. Wt: 341.4 g/mol
InChI Key: KAVHFNYDXGWPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-amino-3-hydroxybutanoic acid is a type of amino acid that contains both an amino group and a carboxyl group . It has the empirical formula C19H19NO5 and a molecular weight of 341.36 . It is commonly used as a building block for peptides, which are short chains of amino acids linked by peptide bonds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(CNC(=O)OCC1c2ccccc2-c3ccccc13)CC(O)=O . The InChI key for this compound is KAVHFNYDXGWPBX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

Fmoc-4-amino-3-hydroxybutanoic acid, like other Fmoc-amino acids, is used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then removed by a base, usually piperidine .

Safety and Hazards

Fmoc-4-amino-3-hydroxybutanoic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to handle this compound with appropriate safety measures .

Future Directions

Fmoc-4-amino-3-hydroxybutanoic acid, like other Fmoc-amino acids, shows potential for various applications due to its inherent hydrophobicity and aromaticity . It can be used to add hydrophilic or amphiphilic characters to peptides, enhancing their solubility or cell penetration . It can also be used to introduce functional groups for further modification of the peptide . Therefore, future research may focus on exploring these potential applications and improving the synthesis and handling of this compound.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHFNYDXGWPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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